

Decoding the Certificate of Analysis for Fidaxomicin-d7: A Technical Guide

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Compound of Interest

Compound Name: *Fidaxomicin-d7*

Cat. No.: *B15557111*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for **Fidaxomicin-d7**, a deuterated internal standard crucial for the accurate quantification of the antibiotic Fidaxomicin. Understanding the nuances of a CoA is paramount for ensuring the quality, purity, and identity of this critical reagent in research and drug development settings. This guide summarizes key quantitative data, details underlying experimental methodologies, and visualizes essential workflows and relationships to empower users with the confidence to effectively evaluate a CoA for **Fidaxomicin-d7**.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch of a product meets its predetermined specifications. It is a critical component of quality control and provides a detailed summary of the analytical tests performed on the product, the results of those tests, and the acceptance criteria. For a stable isotope-labeled compound like **Fidaxomicin-d7**, the CoA provides essential information regarding its identity, purity, and isotopic enrichment.

Key Data Summary

The following tables present a synthesized view of typical quantitative data found on a Certificate of Analysis for **Fidaxomicin-d7**. These values are representative and may vary between different batches and suppliers.

Table 1: General Information and Physicochemical Properties

Parameter	Specification	Result
Product Name	Fidaxomicin-d7	Fidaxomicin-d7
CAS Number	2143934-06-7	2143934-06-7
Molecular Formula	C ₅₂ H ₆₇ D ₇ Cl ₂ O ₁₈	C ₅₂ H ₆₇ D ₇ Cl ₂ O ₁₈
Molecular Weight	1065.08 g/mol	1065.08 g/mol
Appearance	White to Off-White Solid	Conforms
Solubility	Soluble in Methanol, Acetonitrile	Conforms

Table 2: Quality Control and Purity Analysis

Test	Method	Specification	Result
Chemical Purity (HPLC)	HPLC-UV	≥ 98.0%	99.5%
Isotopic Purity (Mass Spec)	LC-MS/MS	≥ 99% Deuterium Incorporation	99.6%
Identity (¹ H NMR)	¹ H NMR	Conforms to Structure	Conforms
Identity (Mass Spec)	ESI-MS	Conforms to Molecular Weight	Conforms
Residual Solvents	GC-HS	As per USP <467>	Complies
Water Content (Karl Fischer)	KF Titration	≤ 1.0%	0.5%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **Fidaxomicin-d7** by separating it from any non-deuterated Fidaxomicin and other impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water containing a small percentage of an acid modifier like formic acid or trifluoroacetic acid. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.^[1]
- Flow Rate: A constant flow rate, typically around 1.0 mL/min.^{[2][3][4][5]}
- Detection: UV detection at a wavelength where Fidaxomicin has significant absorbance, such as 260 nm.
- Sample Preparation: A known concentration of **Fidaxomicin-d7** is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system.
- Quantification: The purity is calculated by dividing the peak area of **Fidaxomicin-d7** by the total area of all peaks in the chromatogram, expressed as a percentage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity

Objective: To confirm the identity of **Fidaxomicin-d7** by determining its molecular weight and to assess its isotopic purity by measuring the extent of deuterium incorporation.

Methodology:

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass analyzer).
- Ionization Source: Electrospray ionization (ESI) is commonly used for molecules like Fidaxomicin.
- Chromatography: Similar HPLC conditions as described for purity analysis are often employed to separate the analyte of interest before it enters the mass spectrometer.
- Mass Spectrometry:
 - Full Scan (Identity): The mass spectrometer is operated in full scan mode to detect the molecular ion of **Fidaxomicin-d7**. The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z of the deuterated compound.
 - Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (Isotopic Purity): The instrument is set to monitor the m/z of both **Fidaxomicin-d7** and any residual non-deuterated Fidaxomicin. The relative intensities of these ions are used to calculate the percentage of deuterium incorporation.
- Sample Preparation: The sample is prepared in a similar manner to the HPLC analysis.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Fidaxomicin-d7** and to ensure the deuterium labels are in the expected positions.

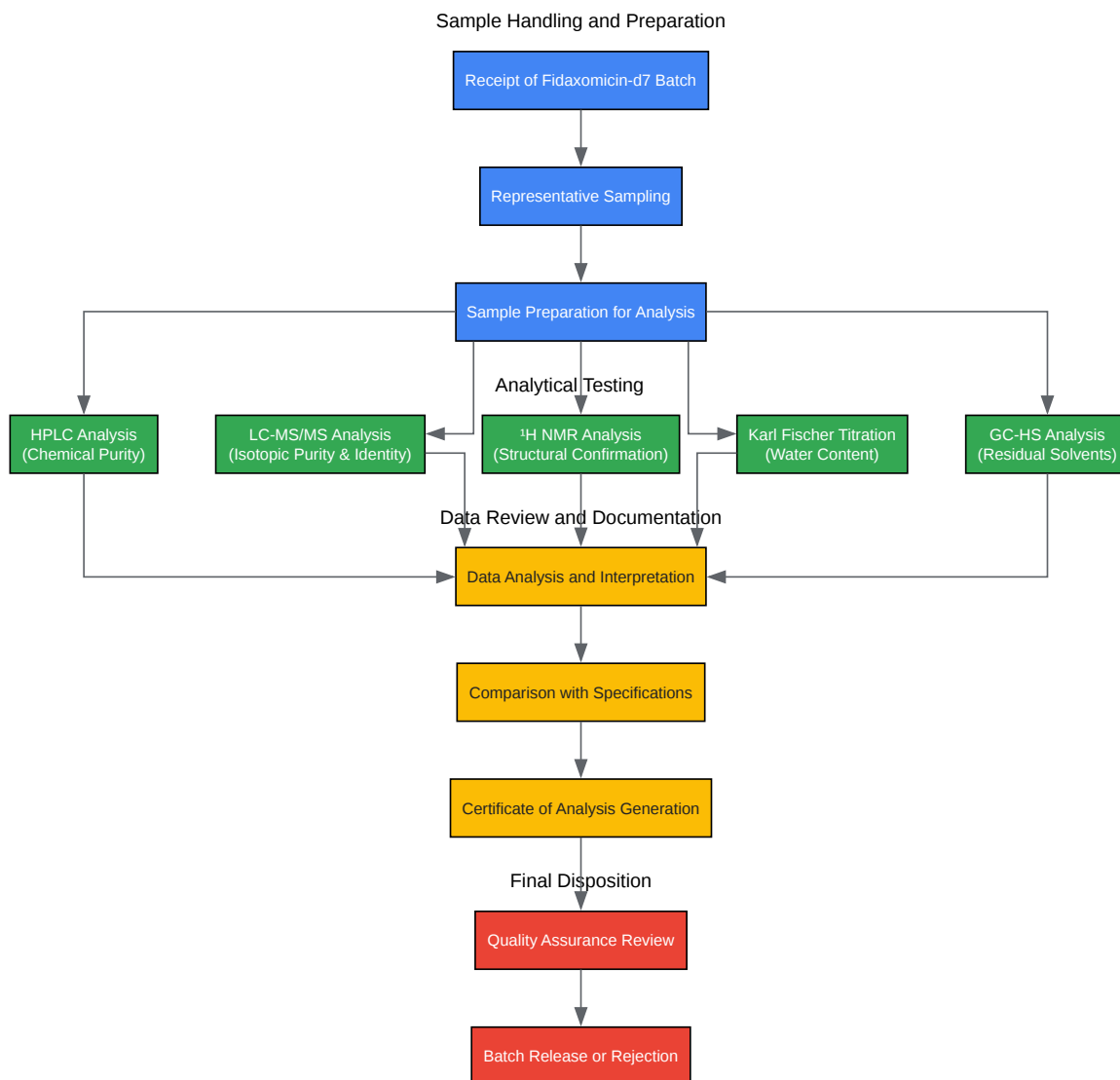
Methodology:

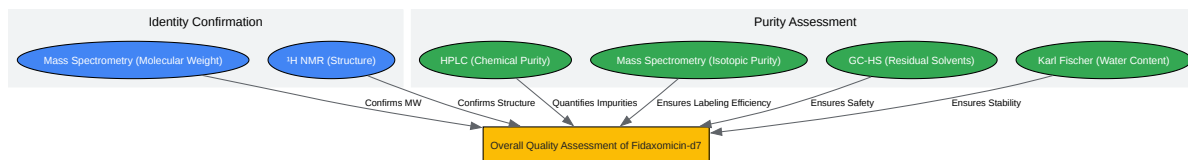
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Sample Preparation:** The **Fidaxomicin-d7** sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **Data Acquisition:** A standard ¹H NMR spectrum is acquired.
- **Interpretation:** The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the Fidaxomicin molecule. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the successful labeling.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the quality control process and the relationship between the different analytical tests performed.





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